Triphenyl-[(3,4,5-trimethoxyphenyl)methyl]phosphanium
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Overview
Description
Triphenyl-[(3,4,5-trimethoxyphenyl)methyl]phosphanium is a chemical compound known for its unique structure and versatile applications in various fields of science It is characterized by the presence of a triphenylphosphonium group attached to a 3,4,5-trimethoxybenzyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Triphenyl-[(3,4,5-trimethoxyphenyl)methyl]phosphanium typically involves the reaction of triphenylphosphine with 3,4,5-trimethoxybenzyl bromide. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Triphenyl-[(3,4,5-trimethoxyphenyl)methyl]phosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually in anhydrous conditions.
Substitution: Various nucleophiles like halides, amines; often in polar aprotic solvents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding aldehydes or carboxylic acids, while reduction can produce alcohols or hydrocarbons .
Scientific Research Applications
Triphenyl-[(3,4,5-trimethoxyphenyl)methyl]phosphanium has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: Investigated for its potential as a mitochondrial targeting agent due to the triphenylphosphonium moiety.
Medicine: Explored for its anticancer properties, as it can induce apoptosis in cancer cells by disrupting mitochondrial function.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of Triphenyl-[(3,4,5-trimethoxyphenyl)methyl]phosphanium is primarily attributed to its ability to target mitochondria. The triphenylphosphonium group facilitates the accumulation of the compound within the mitochondria, where it can exert its effects. This includes the disruption of mitochondrial membrane potential, inhibition of key enzymes, and induction of oxidative stress, leading to cell death.
Comparison with Similar Compounds
- Triphenyl(3,4,5-trimethoxybenzyl)phosphonium bromide
- Triphenyl(3,4,5-trimethoxybenzyl)phosphonium chloride
- Triphenyl-[(3,4,5-trimethoxyphenyl)methyl]phosphanium iodide
Comparison: Compared to other similar compounds, this compound is unique due to its specific substitution pattern on the benzyl ring, which can influence its reactivity and biological activity. The presence of three methoxy groups enhances its electron-donating properties, making it more reactive in certain chemical reactions .
Properties
Molecular Formula |
C28H28O3P+ |
---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
triphenyl-[(3,4,5-trimethoxyphenyl)methyl]phosphanium |
InChI |
InChI=1S/C28H28O3P/c1-29-26-19-22(20-27(30-2)28(26)31-3)21-32(23-13-7-4-8-14-23,24-15-9-5-10-16-24)25-17-11-6-12-18-25/h4-20H,21H2,1-3H3/q+1 |
InChI Key |
QZIICHLCCKVZOF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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